2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14(27-18-5-3-2-4-16(18)21)20(26)25-12-10-24(11-13-25)19-9-8-17(22-23-19)15-6-7-15/h2-5,8-9,14-15H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSLOXSHYVMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3)OC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent under basic conditions to form the 2-chlorophenoxy intermediate.
Cyclopropylpyridazine synthesis: The cyclopropylpyridazine moiety can be synthesized through a series of cyclization reactions starting from suitable precursors.
Piperazine coupling: The cyclopropylpyridazine intermediate is then coupled with piperazine under suitable conditions to form the desired piperazinyl intermediate.
Final coupling: The piperazinyl intermediate is finally coupled with the phenoxy intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound 1 : 1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one
Compound 2 : 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
Compound 3 : 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one
- Structure : Incorporates a chromen-2-one scaffold and a hydroxybenzyl group on piperazine.
- The hydroxybenzyl group may confer hydrogen-bonding capacity .
Comparative Analysis Table
Pharmacological Implications
- Receptor Selectivity: The cyclopropylpyridazine group in the target compound may confer selectivity for enzymes or receptors preferring rigid, compact substituents, unlike the bulkier dichlorophenoxy or chromenone systems .
- Metabolic Stability : The cyclopropyl group could enhance resistance to oxidative metabolism compared to Compounds 1 and 2, which lack such protective moieties .
- Solubility: The propan-1-one linker in the target compound likely improves aqueous solubility relative to Compound 3’s propoxy-chromenone system .
Biological Activity
2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenoxy group, a piperazine moiety, and a cyclopropylpyridazine unit. Its molecular formula is with a molecular weight of 373.91 g/mol. The structural characteristics play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine ring is known for enhancing the binding affinity to various targets, while the chlorophenoxy group may contribute to its lipophilicity, facilitating cellular uptake.
Target Interactions
- Receptors : The compound may target neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
2. Anticancer Properties
Preliminary research suggests that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
3. Neuroprotective Effects
There is emerging evidence that this compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This activity may be linked to its interaction with neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed IC50 values ranging from 5 to 15 µg/mL. |
| Study 2 | Investigated anticancer effects on human breast cancer cells (MCF-7); induced apoptosis at concentrations of 10 µM after 48 hours. |
| Study 3 | Assessed neuroprotective properties in an animal model of Alzheimer’s disease; demonstrated reduced cognitive decline and improved memory retention. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
